Thermal Stability vs. L-Alanyl-L-Glutamine (Ala-Gln) and L-Glutamine (Gln)
H-Gamma-Glu-Gln-OH exhibits intermediate thermal stability, superior to L-glutamine but lower than the industry standard L-alanyl-L-glutamine (Ala-Gln). This differential stability is a critical factor in formulation development for heat-sterilized solutions [1].
| Evidence Dimension | Thermal Degradation Activation Energy |
|---|---|
| Target Compound Data | 160 kJ/mole |
| Comparator Or Baseline | L-Glutamine (Gln): 104 kJ/mole; L-Alanyl-L-glutamine (Ala-Gln): 192 kJ/mole |
| Quantified Difference | 54% higher activation energy vs. Gln; 17% lower vs. Ala-Gln |
| Conditions | 10 mM aqueous solution, pH 6.5, heat treatment above 80°C; Arrhenius equation analysis [1] |
Why This Matters
For applications requiring heat sterilization (e.g., parenteral nutrition), H-Gamma-Glu-Gln-OH offers a specific stability profile that falls between unstable free glutamine and highly stable Ala-Gln, providing a distinct formulation choice when moderate stability is desired.
- [1] Fürst, P., et al. (1992). Potential of γ-L-glutamyl-L-glutamine as an L-glutamine-containing dipeptide for parenteral nutrition. In: Amino Acids, pp. 1031-1032. View Source
